N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, an oxadiazole ring, and a prop-2-ynylsulfanyl moiety
Properties
IUPAC Name |
N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c1-2-6-23-13-20-19-11(22-13)8-18-12(21)9-4-3-5-10(7-9)14(15,16)17/h1,3-5,7H,6,8H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGLNHDDCSGXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under controlled conditions.
Introduction of the Prop-2-ynylsulfanyl Group: This step involves the reaction of the oxadiazole intermediate with a prop-2-ynylthiol derivative, often in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Benzamide Moiety: The final step includes the coupling of the oxadiazole-thiol intermediate with 3-(trifluoromethyl)benzoyl chloride, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the oxadiazole ring may participate in hydrogen bonding or other non-covalent interactions. The prop-2-ynylsulfanyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Shares the benzamide moiety but lacks the oxadiazole and sulfanyl groups.
4-Iodobenzoic Acid: Contains a benzene ring with a halogen substituent but differs significantly in structure and reactivity.
Uniqueness
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-((5-(prop-2-yn-1-ylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of an oxadiazole ring, a trifluoromethyl group, and a benzamide moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Compounds containing the oxadiazole structure have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. This inhibition can lead to antiproliferative effects in cancer cells .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, particularly gram-positive bacteria. This is likely due to the lipophilicity imparted by the oxadiazole group, enhancing its ability to penetrate cell membranes .
- Cell Cycle Arrest : Preliminary studies suggest that the compound may induce cell cycle arrest in cancer cells, contributing to its anticancer effects .
Antimicrobial Efficacy
A series of tests were conducted to evaluate the antimicrobial activity of the compound against different bacterial strains. The results are summarized in Table 1.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus cereus | 10 µg/mL |
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
Table 1: Antimicrobial activity of this compound against various bacterial strains.
Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The findings are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colorectal) | 0.47 |
| MCF7 (Breast) | 0.66 |
| HUH7 (Liver) | 0.85 |
Table 2: Cytotoxicity of this compound on various cancer cell lines.
Case Studies
Several studies have reported on the biological activity of similar compounds containing oxadiazole derivatives:
- Study on Antimicrobial Activity : A recent investigation demonstrated that compounds with a similar oxadiazole structure exhibited enhanced antibacterial properties compared to traditional antibiotics . These findings support the potential use of this compound as an alternative treatment option.
- Cytotoxicity Assessment : Research focusing on compounds with trifluoromethyl substitutions revealed promising anticancer activity against pancreatic cancer cell lines . Such studies highlight the relevance of structural modifications in enhancing therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
